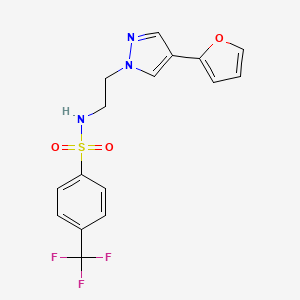

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core linked via an ethyl chain to a pyrazole ring bearing a furan substituent.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c17-16(18,19)13-3-5-14(6-4-13)26(23,24)21-7-8-22-11-12(10-20-22)15-2-1-9-25-15/h1-6,9-11,21H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDYNWDDBTOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of Furan-2-yl-Pyrazole Moiety: : The reaction between furfural and hydrazine in the presence of a base (such as potassium carbonate) forms the pyrazole ring.

Alkylation: : The pyrazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine chain.

Sulfonation: : The final step involves the reaction with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production process is optimized for higher yields and cost-effectiveness. Typically, this involves:

Continuous Flow Synthesis: : To enhance reaction efficiency and scalability.

Catalysis: : The use of specific catalysts to streamline the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo several types of reactions, including:

Oxidation: : It can be oxidized to form sulfonic acids or other derivatives.

Reduction: : Selective reduction can target specific functional groups without affecting the entire molecule.

Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, altering the functional groups attached to the central moiety.

Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: : Halogenating agents, sulfonyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted benzenesulfonamides.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

-

Antitumor Activity

- Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Its structural features may enhance its ability to inhibit tumor growth.

- A notable study found that compounds with similar structures showed increased efficacy when halogen substituents were present, particularly fluorine .

-

Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, its interaction with retinoic acid receptor-related orphan receptor C (RORc) suggests potential therapeutic applications in autoimmune diseases by modulating interleukin-17 (IL-17) production.

- This inhibition can lead to reduced inflammation and may provide a pathway for developing anti-inflammatory drugs.

- Selectivity and Potency

Case Studies

Several case studies have highlighted the practical applications of this compound:

Study on RORc Inhibition

A preclinical investigation assessed the efficacy of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide as a RORc inverse agonist. The results demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, indicating potential use in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests promising avenues for further research into its anticancer properties and potential development as a novel cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide:

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action primarily revolves around its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide moiety can form stable interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related sulfonamide-pyrazole derivatives from the evidence:

Key Comparative Insights

Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound and 1g enhances lipophilicity compared to methyl or methoxy substituents (e.g., 1a) .

Synthetic Complexity: The target compound’s ethyl linker between the pyrazole and sulfonamide groups simplifies synthesis compared to analogs with pyridine (1g) or thiourea (1a) spacers, which require multi-step coupling . Heterocyclic diversity (e.g., furan in the target vs. chromenone in Example 53) reflects divergent synthetic strategies, with furans often synthesized via cyclization or cross-coupling .

Biological Relevance: While 1a demonstrated anticancer activity in NIH screenings , the target compound’s furan-pyrazole system may offer unique pharmacokinetic advantages, such as improved solubility over purely aromatic systems (e.g., 1g) .

Research Findings and Limitations

- Structural Characterization : The target compound’s analogs (e.g., 1g ) were confirmed via NMR and LC-MS, but its own spectral data are unreported in the evidence .

- Biological Data Gap: No direct activity data for the target compound are available, unlike 1a (anticancer) or celecoxib derivatives (anti-inflammatory) .

- Thermal Stability : The trifluoromethyl group likely stabilizes the target compound’s benzene core, as seen in 1g (m.p. 180°C) , though experimental verification is needed.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that combines a furan ring, a pyrazole ring, and a sulfonamide group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, including antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound's structure features:

- Furan Ring : Contributes to the compound's aromatic properties.

- Pyrazole Ring : Serves as a pharmacophore in various bioactive molecules.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Synthetic Route

The synthesis typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Coupling with the Furan Ring : Utilizes methods such as Suzuki or Heck coupling.

- Introduction of the Sulfonamide Group : Involves reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant antimicrobial properties. The mechanism often involves interaction with bacterial enzymes or receptors, leading to inhibition of growth.

| Compound | Activity | Reference |

|---|---|---|

| N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine | Antimicrobial | |

| Pyrazole derivatives | Antibacterial against various strains |

Anticancer Properties

The compound has shown promising results in anticancer studies. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

- MCF7 Cell Line : Compounds similar to this sulfonamide exhibited IC50 values ranging from 0.01 µM to 0.46 µM, indicating potent activity against breast cancer cells .

- A549 Cell Line : Other pyrazole derivatives showed IC50 values of 26 µM, suggesting effective inhibition of lung cancer cell proliferation .

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | Various Pyrazoles | 0.01 - 0.46 | |

| A549 | Ethyl derivatives | 26 | |

| HepG2 | Benzimidazole derivatives | 0.067 |

The biological activity is largely attributed to:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to apoptosis in cancer cells.

Q & A

Q. Optimization Strategies :

- Design of Experiments (DoE) : Apply fractional factorial designs to screen critical parameters (temperature, catalyst loading, solvent polarity) .

- Reaction Monitoring : Use HPLC or TLC to track intermediates and minimize side reactions.

- Yield Improvement : Employ microwave-assisted synthesis for faster kinetics or ionic liquid solvents to enhance solubility .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer :

Key Techniques :

Q. Resolution Strategies :

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and normalize data .

What strategies are recommended for establishing structure-activity relationships (SAR) for the trifluoromethyl and pyrazole-furan moieties?

Advanced Research Question

Methodological Answer :

SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with Cl or CH₃; vary furan position).

Activity Profiling : Test analogs in target-specific assays (e.g., IC₅₀ for enzyme inhibition).

Computational SAR : Use QSAR models (Random Forest, PLS regression) to correlate structural descriptors (logP, polarizability) with activity .

Critical Finding : The trifluoromethyl group increases metabolic stability by reducing cytochrome P450 oxidation .

What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

Advanced Research Question

Methodological Answer :

Controls to Implement :

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) + NADPH cofactor; quantify parent compound loss .

- Light/Temperature Sensitivity : Store samples under UV light (λ=254 nm) or at 40°C for accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.